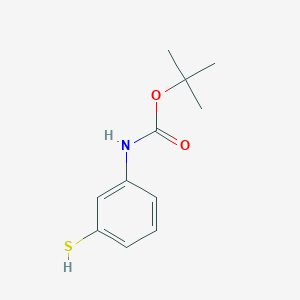

tert-Butyl (3-mercaptophenyl)carbamate

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(3-sulfanylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-11(2,3)14-10(13)12-8-5-4-6-9(15)7-8/h4-7,15H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQZBRIRXCOQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of Tert Butyl 3 Mercaptophenyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shift and Multiplicity Analysis

Detailed ¹H NMR data for tert-butyl (3-mercaptophenyl)carbamate is not available in the reviewed scientific literature. A hypothetical spectrum would be expected to show signals corresponding to the aromatic protons, the N-H proton of the carbamate (B1207046), the S-H proton of the thiol group, and the singlet for the tert-butyl group. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the 1,3-disubstitution pattern on the benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Assignment

Specific ¹³C NMR data for tert-butyl (3-mercaptophenyl)carbamate could not be located. An expected spectrum would display signals for the carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the distinct signals for the carbons of the aromatic ring. The chemical shifts would be influenced by the electron-donating carbamate group and the thiol group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the molecular structure. COSY would reveal proton-proton couplings within the aromatic ring. HSQC would correlate directly bonded proton and carbon atoms. HMBC would show longer-range correlations, for instance, between the N-H proton and the carbonyl carbon, and between the aromatic protons and their neighboring carbons, which would be vital for unambiguous assignment of the substitution pattern. However, no such experimental data has been published.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

An experimental IR spectrum for tert-butyl (3-mercaptophenyl)carbamate is not available. Based on its structure, the IR spectrum would be expected to exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carbamate, the S-H stretching of the thiol group, C-N stretching, C-O stretching, and various aromatic C-H and C=C bending and stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific high-resolution mass spectrometry data for tert-butyl (3-mercaptophenyl)carbamate is not present in the surveyed literature. HRMS would be essential to confirm the elemental composition of the molecule by providing a highly accurate mass measurement, which could then be compared to the calculated exact mass of C₁₁H₁₅NO₂S.

Fragmentation Pattern Analysis in Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a compound. For tert-Butyl (3-mercaptophenyl)carbamate, the fragmentation pattern is largely dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group.

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the primary fragmentation pathway involves the cleavage of the Boc group. This occurs through two main steps:

Loss of Isobutylene (B52900): The initial and most prominent fragmentation is the loss of isobutylene (C₄H₈), resulting in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the molecular ion minus 56 Da. This occurs via a McLafferty-type rearrangement where a gamma-hydrogen from the tert-butyl group is transferred to the carbonyl oxygen, leading to the elimination of the neutral isobutylene molecule.

Loss of Carbon Dioxide: Following the loss of isobutylene, the resulting carbamic acid intermediate is unstable and readily loses carbon dioxide (CO₂), corresponding to a further decrease of 44 Da in the m/z value. This leads to the formation of the 3-aminothiophenol (B145848) radical cation.

The expected major fragments in the mass spectrum of tert-Butyl (3-mercaptophenyl)carbamate are summarized in the table below.

| Fragment Ion | Structure | m/z |

| [M]⁺• | 239 | |

| [M - C₄H₈]⁺• | 183 | |

| [M - C₄H₈ - CO₂]⁺• | 139 | |

| [C₄H₉]⁺ | 57 |

This data is inferred from the general fragmentation behavior of N-Boc protected compounds and has not been experimentally verified for this specific molecule in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of tert-Butyl (3-mercaptophenyl)carbamate is expected to be dominated by the absorptions of the substituted benzene ring. The presence of the thiol (-SH) and the carbamate (-NHCOOBu) groups as substituents will influence the position and intensity of the absorption bands.

Aromatic compounds typically exhibit two main absorption bands:

E2-band: A strong absorption band usually found between 200-230 nm, arising from π → π* transitions of the benzene ring.

B-band: A weaker, structured absorption band at longer wavelengths, typically above 250 nm, also resulting from π → π* transitions, but of lower energy.

The presence of the sulfur atom in the thiol group and the nitrogen atom in the carbamate group, both possessing non-bonding electrons, can lead to n → π* transitions and a bathochromic (red) shift of the π → π* transitions compared to unsubstituted benzene.

Based on data for structurally similar compounds like thiophenol and N-Boc protected anilines, the following UV-Vis absorption characteristics can be anticipated for tert-Butyl (3-mercaptophenyl)carbamate in a non-polar solvent.

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π* (E2-band) | ~210 - 240 | High |

| π → π* (B-band) | ~260 - 290 | Moderate |

| n → π* | ~300 - 330 | Low |

This data represents an estimation based on the spectroscopic properties of analogous compounds and requires experimental verification.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of tert-Butyl (3-mercaptophenyl)carbamate would provide a wealth of structural information, including:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles within the molecule, revealing the spatial orientation of the phenyl ring, the thiol group, and the tert-butylcarbamate (B1260302) moiety.

Supramolecular Assembly: The packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding (N-H···O=C and potentially S-H···O=C or S-H···S), van der Waals interactions, and π-π stacking between the phenyl rings.

Thermal Analysis Techniques (e.g., DSC, TGA) for Solid-State Transitions

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): A DSC analysis of tert-Butyl (3-mercaptophenyl)carbamate would reveal information about its melting point and any other solid-state transitions. A sharp endothermic peak would correspond to the melting of the crystalline solid. The temperature and enthalpy of this transition are characteristic properties of the compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For tert-Butyl (3-mercaptophenyl)carbamate, TGA would show the thermal stability and decomposition profile. The primary decomposition event is expected to be the loss of the Boc group, which typically occurs in a two-step process: the initial loss of isobutylene followed by the loss of carbon dioxide. This would be observed as a significant weight loss in the TGA thermogram, generally starting at temperatures above 150 °C.

| Thermal Event | Technique | Expected Observation | Approximate Temperature Range (°C) |

| Melting | DSC | Endothermic Peak | Dependent on purity |

| Decomposition (Loss of Boc group) | TGA | Major weight loss | 150 - 250 |

The temperature ranges are estimations based on the known thermal behavior of Boc-protected compounds and would need to be confirmed experimentally.

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 3 Mercaptophenyl Carbamate

Reactivity Profiles of the Carbamate (B1207046) Moiety

The carbamate portion of the molecule is characterized by the tert-butoxycarbonyl (Boc) protecting group, which is known for its stability under many conditions and its susceptibility to cleavage under specific acidic protocols.

The Boc group is a widely utilized amine protecting group in organic synthesis due to its ease of installation and removal under conditions that are often orthogonal to other protecting groups. acsgcipr.org Its removal is typically achieved under acidic conditions, proceeding through a mechanism involving the formation of a stable tert-butyl cation. jk-sci.com

The deprotection is initiated by protonation of the carbamate's carbonyl oxygen, followed by the elimination of the tert-butyl group as a cation. This cation can then lose a proton to form isobutylene (B52900) or be trapped by a nucleophile. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. jk-sci.com

A significant challenge in Boc deprotection is the potential for the highly electrophilic tert-butyl cation to alkylate other nucleophilic sites within the molecule or the reaction mixture. acsgcipr.org In the case of tert-butyl (3-mercaptophenyl)carbamate, the nucleophilic thiol group is particularly susceptible to this side reaction. To mitigate this, "scavengers" such as triethylsilane or thioanisole are often added to the reaction mixture to trap the tert-butyl cation. organic-chemistry.org

Various acidic reagents can be employed for Boc deprotection, ranging from strong acids like trifluoroacetic acid (TFA) to milder Lewis acids. The choice of reagent allows for selective deprotection in the presence of other acid-sensitive functional groups. acsgcipr.orgresearchgate.net

Table 1: Common Reagents for Selective Boc Deprotection

| Reagent/Condition | Solvent | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% TFA in DCM, Room Temp | Strong acid, removes most acid-labile groups. jk-sci.com |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol | 4M HCl in Dioxane, Room Temp | Common and effective; can be harsh. uky.edu |

| Phosphoric Acid (H₃PO₄) | Aqueous | Room Temp to mild heating | Environmentally benign, tolerates Cbz, benzyl (B1604629) esters. organic-chemistry.org |

| Aluminum Chloride (AlCl₃) | Acetonitrile | Room Temp | Lewis acid catalysis, effective for various amines. organic-chemistry.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | Mild Lewis acid, can offer different selectivity. jk-sci.comresearchgate.net |

| Cerium(III) chloride (CeCl₃·7H₂O) / NaI | Acetonitrile | Reflux | Allows for selective deprotection of N-Boc in the presence of tert-butyl esters. researchgate.net |

| Oxalyl Chloride / Methanol | Methanol | Room Temp | Mild conditions, tolerant of various functional groups. uky.edu |

| Montmorillonite K10 Clay | Dichloroethane | Mild heating | Heterogeneous catalyst, selectively cleaves aromatic N-Boc groups over aliphatic ones. jk-sci.com |

While the primary reactivity of the Boc-carbamate involves its removal, the nitrogen atom can participate in reactions, though it is generally considered non-nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. nih.gov Reactions directly involving the carbamate nitrogen typically occur after its deprotection to the free amine. The resulting 3-aminothiophenol (B145848) is a potent nucleophile that can readily react with various electrophiles.

One of the most common subsequent reactions is the formation of ureas. This is typically achieved by reacting the deprotected amine with an isocyanate. The isocyanate itself can be generated from a carboxylic acid via a Curtius rearrangement, which proceeds through an acyl azide intermediate. organic-chemistry.orgnih.gov For instance, the free amine derived from tert-butyl (3-mercaptophenyl)carbamate can react with an aryl or alkyl isocyanate to form the corresponding urea derivative.

Alternatively, the carbamate nitrogen can be involved in coupling reactions. Palladium-catalyzed cross-coupling reactions have been investigated for the synthesis of N-Boc-protected anilines from aryl halides and tert-butyl carbamate, demonstrating the potential for forming C-N bonds at the carbamate nitrogen under catalytic conditions. chemicalbook.comsigmaaldrich.com

Table 2: Representative Reactions of the Deprotected Amine

| Reactant | Product Type | General Reaction |

|---|---|---|

| Isocyanate (R-N=C=O) | Urea | R'-NH₂ + R-N=C=O → R'-NH-C(=O)-NH-R |

| Acyl Chloride (R-COCl) | Amide | R'-NH₂ + R-COCl → R'-NH-C(=O)-R + HCl |

| Aldehyde/Ketone (reductive amination) | Secondary Amine | R'-NH₂ + R₂C=O + [H] → R'-NH-CHR₂ |

| Aryl Halide (Buchwald-Hartwig) | Diaryl/Alkylaryl Amine | R'-NH₂ + Ar-X + Pd catalyst → R'-NH-Ar |

Reactivity Profiles of the Thiol Group

The thiol (mercapto) group is a versatile functional group known for its nucleophilicity and its susceptibility to oxidation.

Thiols can be oxidized to various sulfur-containing functional groups depending on the strength of the oxidizing agent and the reaction conditions. The controlled oxidation of thiols is a fundamental transformation in organic chemistry. masterorganicchemistry.com

Disulfides: Mild oxidizing agents, such as iodine (I₂), dimethyl sulfoxide (B87167) (DMSO), or exposure to air (autoxidation), can facilitate the coupling of two thiol molecules to form a disulfide bond (S-S). masterorganicchemistry.combiolmolchem.com This is a common and often facile reaction for thiols.

Sulfoxides and Sulfones: Stronger oxidizing agents are required to achieve higher oxidation states. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can oxidize thiols first to sulfenic acids (unstable), then to sulfinic acids, and finally to sulfonic acids. nih.gov Thioethers, formed from the reaction of the thiol, can be oxidized to sulfoxides and then to sulfones. masterorganicchemistry.com The selective oxidation to a specific state can be challenging and requires careful control of stoichiometry and reaction conditions.

Table 3: Oxidation Products of the Thiol Group

| Oxidizing Agent | Product(s) | Notes |

|---|---|---|

| Air, I₂, DMSO | Disulfide (R-S-S-R) | Mild conditions, often leads to symmetrical disulfides. masterorganicchemistry.combiolmolchem.com |

| Hydrogen Peroxide (H₂O₂) | Sulfenic, Sulfinic, Sulfonic Acids (R-SOH, R-SO₂H, R-SO₃H) | Product depends on stoichiometry and conditions. nih.gov |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfenic, Sulfinic, Sulfonic Acids | A strong oxidizing agent capable of achieving higher oxidation states. masterorganicchemistry.com |

| Ozone (O₃) | Sulfoxides, Sulfones (from thioethers) | Used for oxidizing thioethers derived from the initial thiol. masterorganicchemistry.com |

The sulfur atom of the thiol group is an excellent nucleophile, particularly in its deprotonated thiolate form (RS⁻). masterorganicchemistry.com Thiols are generally more acidic than their alcohol counterparts, meaning they can be deprotonated by weaker bases to form the highly nucleophilic thiolate anion. masterorganicchemistry.com This nucleophilicity drives several important classes of reactions.

S-Alkylation (SN2 Reactions): Thiolates readily react with alkyl halides and other electrophiles with suitable leaving groups in classic SN2 reactions to form thioethers (sulfides). This reaction is typically efficient and forms a stable carbon-sulfur bond. masterorganicchemistry.com

Michael Addition: As soft nucleophiles, thiols and thiolates are highly effective in conjugate (1,4-) addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). This thia-Michael addition is a powerful method for C-S bond formation. researchgate.net

The S-H bond in a thiol is weaker than the O-H bond in an alcohol, making it susceptible to homolytic cleavage and participation in radical reactions. Thiols can act as hydrogen-atom donors in radical chain processes, similar to organotin hydrides like tributyltin hydride (Bu₃SnH). libretexts.org

In a typical radical chain reaction, a radical initiator like azobisisobutyronitrile (AIBN) generates an initial radical. This radical can abstract the hydrogen atom from the thiol group of tert-butyl (3-mercaptophenyl)carbamate, forming a thiyl radical (RS•). libretexts.org This thiyl radical can then propagate the chain by participating in addition reactions to alkenes or alkynes or other radical processes. Studies on the reaction of thiols with hydroxyl radicals (•OH) indicate that hydrogen atom abstraction from the -SH group is the energetically most favorable pathway, further highlighting the susceptibility of this group to radical-mediated transformations. nih.gov

Mechanistic Studies of Key Transformations Involving the Compound

Mechanistic studies dedicated specifically to tert-butyl (3-mercaptophenyl)carbamate are not available in the current body of scientific literature. However, the reactivity of the molecule can be understood by considering the distinct chemical properties of its three primary functional components: the mercapto (-SH) group, the tert-butyl carbamate (-NHCOOtBu) group, and the phenyl ring. Key transformations would likely involve reactions at the highly nucleophilic thiol, electrophilic substitution on the activated aromatic ring, or modification of the carbamate protecting group.

Specific kinetic data, including reaction rates and orders for transformations involving tert-butyl (3-mercaptophenyl)carbamate, have not been reported. Kinetic investigations are crucial for understanding reaction mechanisms, and for a molecule like this, such studies could focus on several potential reactions:

Alkylation of the Thiol: The reaction of the mercapto group with an electrophile (e.g., an alkyl halide) would be expected to follow second-order kinetics, being first order in both the carbamate and the electrophile. The rate would be highly dependent on the solvent, temperature, and the presence of a base to generate the more nucleophilic thiolate anion.

Oxidation of the Thiol: The oxidation of the thiol to a disulfide could be studied under various conditions. The kinetics would depend on the specific oxidizing agent used.

Electrophilic Aromatic Substitution: The rate of substitution on the phenyl ring (e.g., halogenation or nitration) would be significantly faster than that of benzene (B151609) due to the presence of two activating substituents. Kinetic studies would help quantify the activating effect of the combined mercapto and carbamate groups.

For comparison, kinetic studies on related structures, such as the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, highlight methodologies that could be applied to understand the reactivity of chiral derivatives of the title compound mdpi.comresearchgate.net. Such studies determine reaction rates under different conditions (e.g., temperature, solvent) to optimize enantioselectivity mdpi.comresearchgate.net.

While no experimental or computational studies have been published on the reaction intermediates and transition states for tert-butyl (3-mercaptophenyl)carbamate, predictions can be made based on general mechanistic principles.

Thiolate Anion: In reactions where the mercapto group acts as a nucleophile, the key reactive intermediate is the thiolate anion (-S⁻), formed by deprotonation of the thiol. The stability of this anion is a determining factor in the reactivity of the thiol group.

Arenium Ion (Sigma Complex): For electrophilic aromatic substitution reactions, the key intermediate is the arenium ion, or sigma complex. This is a resonance-stabilized carbocation formed by the attack of an electrophile on the phenyl ring. The stability of this intermediate is enhanced by electron-donating groups, which is relevant for this compound. The transition state leading to this intermediate would be the rate-determining step of the reaction. The electron-donating nature of both the thiol and the carbamate groups would stabilize the positive charge in the arenium ion, thus lowering the activation energy of the transition state.

Regioselectivity and Stereoselectivity in Reactions of the Compound

There are no specific studies detailing the regioselectivity or stereoselectivity of reactions involving tert-butyl (3-mercaptophenyl)carbamate.

Regioselectivity: The primary consideration for regioselectivity in this molecule is in electrophilic aromatic substitution. The phenyl ring possesses two substituents: a mercapto group (-SH) and a tert-butoxycarbonylamino group (-NHCOOtBu).

Both the -SH and -NHCOOtBu groups are ortho-, para-directing and activating groups. lumenlearning.comlibretexts.org The directing influence arises from their ability to donate electron density to the ring via resonance, which stabilizes the positive charge in the arenium ion intermediate when the electrophile adds to the ortho or para positions. lumenlearning.comlibretexts.org

Since the two groups are in a meta (1,3) relationship, their directing effects are cooperative. The positions ortho and para to the -NHCOOtBu group are C2, C4, and C6. The positions ortho and para to the -SH group are C2, C4, and C6. Therefore, electrophilic attack would be strongly directed to positions 2, 4, and 6.

Steric hindrance from the bulky tert-butyl group on the carbamate may disfavor substitution at the C2 position. The mercapto group is smaller, but substitution at C2 would still experience some steric hindrance from both adjacent groups. Therefore, substitution at the C4 and C6 positions is predicted to be the most favored outcome.

Stereoselectivity: Discussions of stereoselectivity would require the molecule to be chiral or to participate in a reaction that creates a chiral center. As the parent molecule is achiral, stereoselectivity would only become a factor in reactions such as asymmetric synthesis involving one of its functional groups, for which no examples are documented.

Influence of the Meta-Substituted Phenyl Ring on Reactivity

Activating Nature: Both the mercapto (-SH) and the tert-butoxycarbonylamino (-NHCOOtBu) groups are considered activating. The nitrogen and sulfur atoms can donate lone-pair electron density to the aromatic ring through resonance (+R effect), making the ring more nucleophilic and thus more reactive towards electrophiles than benzene. lumenlearning.comlibretexts.org The carbamate is a moderately activating group, while the mercapto group is also activating.

Combined Activating Effect: With two activating groups present, the phenyl ring of tert-butyl (3-mercaptophenyl)carbamate is expected to be highly activated towards electrophilic substitution. The rate of reaction would be substantially higher than that of monosubstituted benzenes.

Inductive vs. Resonance Effects: Both substituents have competing electronic effects. The nitrogen and sulfur atoms are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I effect). However, for both groups, the electron-donating resonance effect (+R effect) is dominant, leading to the net activation of the ring. libretexts.org

Directive Influence: As discussed in section 4.4, the meta-positioning of these two ortho-, para-directing groups leads to a strong and cooperative directing effect towards the C2, C4, and C6 positions for incoming electrophiles.

Applications of Tert Butyl 3 Mercaptophenyl Carbamate As a Synthetic Intermediate

Utilization as a Protecting Group for Amines in Multi-Step Syntheses

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. fishersci.co.uk It is favored for its stability under a variety of reaction conditions and the relative ease of its removal. The Boc group in tert-butyl (3-mercaptophenyl)carbamate renders the amine nucleophilicity negligible, allowing for reactions to be carried out at other sites of the molecule, such as the thiol group. masterorganicchemistry.com

The protection of an amine with a Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org This process is generally high-yielding and can be performed under mild conditions. fishersci.co.uk The Boc group is stable to most bases and nucleophiles, which allows for a wide range of subsequent chemical transformations. organic-chemistry.org

Deprotection, or the removal of the Boc group, is typically accomplished under acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.ukchemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group to form a stable tert-butyl cation and the release of carbon dioxide. chemistrysteps.com This selective deprotection allows for the regeneration of the amine at a desired stage in a multi-step synthesis.

The stability of the Boc group towards certain reagents and its lability under acidic conditions make it an integral part of orthogonal protection strategies, where multiple protecting groups can be selectively removed in any order. organic-chemistry.org For instance, it can be used in conjunction with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-cleavable benzyl (B1604629) (Bn) group. fishersci.co.ukmasterorganicchemistry.com

Role as a Building Block for Complex Organic Scaffolds

The dual functionality of tert-butyl (3-mercaptophenyl)carbamate makes it an excellent building block for the construction of complex organic scaffolds. The thiol and the protected amine groups provide two reactive handles that can be selectively functionalized to build larger, more intricate molecular architectures.

The thiol group can participate in various reactions, including nucleophilic substitution, addition to electrophiles, and the formation of disulfides. The Boc-protected amine, once deprotected, can undergo acylation, alkylation, and other standard amine chemistries. This orthogonality allows for a stepwise and controlled assembly of molecular complexity.

For example, the thiol can be reacted with an electrophile, followed by deprotection of the amine and subsequent reaction with another building block. This sequential functionalization is a cornerstone of modern organic synthesis and is essential for creating molecules with specific three-dimensional arrangements and functionalities.

Precursor in the Synthesis of Nitrogen- and Sulfur-Containing Heterocycles

Nitrogen- and sulfur-containing heterocycles are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. researchgate.net Tert-butyl (3-mercaptophenyl)carbamate serves as a valuable precursor for the synthesis of various heterocyclic systems containing both nitrogen and sulfur atoms.

The presence of the amino and thiol functionalities on the same aromatic ring allows for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, after deprotection of the amine, the resulting aminothiophenol derivative can be reacted with various reagents to construct thiazole, thiadiazole, or other related heterocyclic rings.

The specific type of heterocycle formed depends on the nature of the cyclizing agent and the reaction conditions. This approach provides a convergent strategy for the synthesis of complex heterocyclic libraries.

Integration into Combinatorial Synthesis for Library Generation

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of related compounds, known as libraries, for high-throughput screening in drug discovery and materials science. The bifunctional nature of tert-butyl (3-mercaptophenyl)carbamate makes it an ideal building block for combinatorial library generation.

By utilizing solid-phase or solution-phase combinatorial techniques, the thiol and amino groups can be systematically reacted with a diverse set of building blocks. For example, the thiol group can be alkylated with a variety of alkyl halides, while the deprotected amine can be acylated with a range of carboxylic acids. This "mix-and-match" approach allows for the efficient generation of a large library of compounds with diverse structures and properties.

Applications in the Synthesis of Precursors for Pharmaceutical Research

The structural motifs present in tert-butyl (3-mercaptophenyl)carbamate are found in numerous biologically active compounds, making it a valuable starting material for the synthesis of pharmaceutical precursors. The aminothiophenol core is a key component of various therapeutic agents.

Research has demonstrated the use of related tert-butyl carbamate (B1207046) derivatives in the synthesis of compounds with potential therapeutic applications. For example, tert-butyl carbamate derivatives have been used as intermediates in the synthesis of the anti-epileptic drug lacosamide. google.com Additionally, derivatives of tert-butyl phenylcarbamate have been synthesized and evaluated for their anti-inflammatory activity. researchgate.netnih.gov The synthesis of dipeptide-type protease inhibitors has also utilized tert-butyl carbamate protected amino acids. nih.gov

The ability to functionalize both the thiol and the amine groups of tert-butyl (3-mercaptophenyl)carbamate allows for the synthesis of a wide range of analogs for structure-activity relationship (SAR) studies, a critical component of drug discovery.

Development of Novel Synthetic Reagents and Catalysts from the Compound's Structure

Furthermore, the compound can be used as a synthon, a building block that represents a particular reactive species in a retrosynthetic analysis. By strategically modifying the thiol and amino groups, new reagents with specific reactivity profiles can be designed and synthesized. For instance, derivatives of this compound could potentially be used to develop new electrophilic or nucleophilic reagents for various organic transformations.

Development of Derivatives and Analogues of Tert Butyl 3 Mercaptophenyl Carbamate

Modification of the Thiol Group

The thiol group is a key functional handle for derivatization due to its nucleophilicity and susceptibility to oxidation.

S-alkylation of the thiol group is a common strategy to introduce various alkyl substituents. Thiolate anions, being more nucleophilic than alkoxides, readily participate in these reactions. thieme-connect.de The S-tert-butyl group, for instance, is notably less prone to acidolysis compared to its oxygen counterpart, allowing for selective deprotection of other acid-labile groups like N-Boc. thieme-connect.de

S-acylation provides another route to modify the thiol group, although the resulting thioesters are generally more susceptible to hydrolysis than their corresponding oxygen esters. thieme-connect.de

The synthesis of thioether derivatives is a primary method for protecting the thiol group. thieme-connect.de A variety of S-alkyl derivatives are utilized for this purpose. thieme-connect.de Disulfides can also be formed from the thiol group through oxidation. This process is reversible, as disulfides can be readily reduced back to thiols. thieme-connect.de Recent synthetic methods have explored the use of sodium sulfinates catalyzed by tetrabutylammonium (B224687) iodide (TBAI) and sulfuric acid to produce disulfides, avoiding the use of odorous thiols. beilstein-journals.org

Oxidation of the sulfur atom in thioethers leads to the formation of sulfoxides and subsequently sulfones. thieme-connect.de While the oxidation to sulfoxides is a common transformation, the further oxidation to sulfones is often irreversible, as the reduction of sulfones back to thioethers is challenging. thieme-connect.de Rhodium-catalyzed carbamate (B1207046) transfer to sulfoxides has been developed as a method to synthesize sulfilimines, with direct oxidation to the corresponding sulfoxide (B87167) sometimes occurring as a side reaction. nih.gov

Derivatization of the Carbamate Nitrogen and Oxygen

The carbamate moiety itself provides opportunities for derivatization. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under specific conditions. orgsyn.org Methodologies have been developed for the direct conversion of Boc-protected amines into other carbamates, thiocarbamates, and ureas, often utilizing reagents like lithium tert-butoxide. nih.gov This allows for the modification of the carbamate by replacing the tert-butyl group with other substituents.

Furthermore, the nitrogen atom of the carbamate can be involved in various reactions. For instance, N-Boc protected amines can be activated with reagents like triflic anhydride (B1165640) (Tf2O) to generate isocyanate intermediates, which can then react with alcohols to form different carbamates. nih.gov

Introduction of Additional Functionalities onto the Phenyl Ring

The aromatic phenyl ring of tert-butyl (3-mercaptophenyl)carbamate is amenable to the introduction of additional functional groups through electrophilic aromatic substitution and other modern cross-coupling reactions. For example, the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives has been achieved by first introducing a nitro group onto the phenyl ring, followed by reduction to an amine and subsequent amidation with various carboxylic acids. nih.gov This approach allows for the systematic variation of substituents on the phenyl ring to explore structure-activity relationships.

Suzuki coupling reactions are also employed to introduce new aryl groups. This involves reacting a halogenated precursor with an appropriate aryl boronic acid in the presence of a palladium catalyst. nih.gov

Synthesis of Chiral Analogues and Stereoisomers

The synthesis of chiral analogues of tert-butyl carbamate derivatives is an area of significant interest, particularly in the context of drug discovery. Asymmetric synthesis methods are employed to create specific stereoisomers. For example, the asymmetric Mannich reaction has been used to synthesize chiral β-amino aldehydes from N-Boc-imines. orgsyn.org

Another approach involves the use of chiral starting materials. For instance, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, a derivative of tert-butyl carbamate, is a key intermediate in the synthesis of the drug lacosamide. google.com This chiral intermediate can be further modified, for example, through alkylation reactions. google.com The synthesis of trans-tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate, a potential precursor for biologically active compounds, starts from a meso-epoxide and involves a catalytic, stereoselective ring-opening step. tci-thaijo.org

Exploration of Homo- and Hetero-Dimeric Forms

The development of derivatives from tert-butyl (3-mercaptophenyl)carbamate has extended to the investigation of its dimeric forms. These explorations are primarily centered on the synthesis of a symmetrical homo-dimer through the formation of a disulfide bond between two molecules of the parent compound. The resulting dimer, bis(3-(tert-butoxycarbonylamino)phenyl) disulfide, presents a molecule with a distinct structural and chemical profile compared to its monomeric precursor.

The synthesis of tert-butyl (3-mercaptophenyl)carbamate itself is a key starting point for obtaining its dimeric derivatives. A documented method involves the reaction of 3-aminobenzenethiol with di-tert-butyl dicarbonate (B1257347) in the presence of zinc perchlorate. google.com This reaction proceeds at room temperature over a period of 12 hours, yielding the monomeric tert-butyl (3-mercaptophenyl)carbamate. google.com

Homo-Dimerization via Disulfide Bridge Formation

The formation of the homo-dimer, bis(3-(tert-butoxycarbonylamino)phenyl) disulfide, is achieved through the oxidation of the thiol group of the monomer. While specific literature detailing the dimerization of tert-butyl (3-mercaptophenyl)carbamate is not abundant, the general principles of thiol-disulfide interchange are well-established and applicable. The oxidation of thiols to disulfides is a common and fundamental reaction in organic chemistry. Various oxidizing agents can be employed for this transformation, including mild oxidants like hydrogen peroxide or air, as well as more specific reagents.

| Compound Name | Structure | Parent Monomer | Dimerization Method |

| bis(3-(tert-butoxycarbonylamino)phenyl) disulfide | (C11H14N1O2S)2 | tert-Butyl (3-mercaptophenyl)carbamate | Oxidation of the thiol group |

This table is generated based on established chemical principles of disulfide bond formation from corresponding thiols.

Exploration of Hetero-Dimeric Forms

The exploration of hetero-dimeric forms involves the formation of a disulfide bond between tert-butyl (3-mercaptophenyl)carbamate and a different thiol-containing molecule. This approach allows for the creation of unsymmetrical disulfides, which can bring together two different molecular entities, potentially combining their individual properties or creating novel functionalities.

The synthesis of such hetero-dimers would typically involve a thiol-disulfide exchange reaction. In this type of reaction, a thiol reacts with a disulfide, leading to the formation of a new disulfide and a new thiol. Alternatively, co-oxidation of a mixture of two different thiols can lead to a statistical mixture of homo- and hetero-dimers, from which the desired hetero-dimer would need to be separated and purified.

While the conceptual basis for forming hetero-dimers of tert-butyl (3-mercaptophenyl)carbamate is sound, specific research detailing the synthesis and characterization of such derivatives is not extensively documented in publicly available literature. The potential to link tert-butyl (3-mercaptophenyl)carbamate with other molecules, such as other pharmacologically active agents or labeling compounds through a disulfide bridge, represents an area for further investigation in the development of novel chemical entities.

Computational Chemistry and Theoretical Studies on Tert Butyl 3 Mercaptophenyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are essential for determining the fundamental electronic properties of tert-Butyl (3-mercaptophenyl)carbamate. Methods such as Density Functional Theory (DFT) and semi-empirical methods like PM6 are employed to model its electronic structure. bsu.byscispace.com DFT, using functionals like B3LYP or M06 with appropriate basis sets (e.g., 6-311++G(d,p) or TZVP), can provide accurate predictions of molecular geometry, orbital energies, and electronic distribution. dergipark.org.trnih.gov

These calculations yield critical data such as the molecule's dipole moment, which influences its solubility and intermolecular interactions. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For tert-Butyl (3-mercaptophenyl)carbamate, the oxygen atoms of the carbamate (B1207046) group and the sulfur atom are expected to be electron-rich, while the hydrogen atom of the thiol group and the N-H proton are electron-poor.

Table 1: Hypothetical Electronic Properties of tert-Butyl (3-mercaptophenyl)carbamate Calculated via DFT

| Property | Predicted Value | Significance |

| Total Dipole Moment | ~2.5 - 3.5 Debye | Indicates the molecule's overall polarity, affecting its interaction with polar solvents and other molecules. |

| HOMO Energy | ~ -6.0 eV | The Highest Occupied Molecular Orbital energy relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | ~ -0.5 eV | The Lowest Unoccupied Molecular Orbital energy relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ~ 5.5 eV | The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net |

| Effective Atomic Charges | Oxygen: ~ -0.6e | NBO analysis provides charges on each atom, revealing sites for electrostatic interactions. nih.gov |

| Sulfur: ~ -0.1e | ||

| Carbonyl Carbon: ~ +0.7e |

Note: The values in this table are illustrative examples based on typical calculations for similar organic molecules and are not from a specific published study on this exact compound.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of tert-Butyl (3-mercaptophenyl)carbamate is performed to identify its stable low-energy conformations and the energy barriers between them. This is typically achieved using molecular mechanics (MM) force fields for rapid exploration of the potential energy surface, followed by higher-level quantum calculations on the identified minima. bsu.by

Table 2: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Stable Conformations |

| C(aryl)-C(aryl)-S-H | Defines the orientation of the mercapto group relative to the phenyl ring. | Likely near 0° or 180° to maximize/minimize interaction with the ring's pi system. |

| C(aryl)-N-C(=O)-O | Defines the planarity and orientation of the carbamate group relative to the phenyl ring. | A range of angles is possible, influencing the extent of conjugation. |

| N-C(=O)-O-C(tert-butyl) | Defines the orientation of the bulky tert-butyl group. | The trans conformation is often preferred in carbamates to minimize steric hindrance. |

Prediction of Reactivity and Reaction Pathways (e.g., bond dissociation energies, frontier molecular orbitals)

Theoretical methods are invaluable for predicting the chemical reactivity of tert-Butyl (3-mercaptophenyl)carbamate. Frontier Molecular Orbital (FMO) theory is a cornerstone of this analysis. youtube.com The HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl ring and the sulfur atom, making these the likely sites for electrophilic attack. The LUMO, conversely, indicates the most probable sites for nucleophilic attack, often associated with the carbonyl carbon of the carbamate group. researchgate.net

Furthermore, the calculation of bond dissociation energies (BDEs) is crucial for predicting reaction pathways involving bond cleavage. For this molecule, the BDE of the S-H bond is of particular interest, as it quantifies the ease with which the thiol can act as a hydrogen donor or radical scavenger. Similarly, the N-H bond BDE provides insight into the stability of the carbamate group. Machine learning models trained on large quantum chemical datasets are emerging as a powerful tool for rapidly and accurately predicting BDEs for a wide range of organic molecules. chemrxiv.org

Table 3: Predicted Reactivity Sites from FMO Analysis

| Reactivity Type | Predicted Site | Rationale |

| Nucleophilic Attack | Thiol (S-H) group, Amine (N-H) | The HOMO is likely to have significant contributions from the lone pairs on the sulfur and nitrogen atoms. |

| Electrophilic Attack | Carbonyl carbon | The LUMO is expected to be centered on the π* orbital of the C=O bond, making the carbon atom electrophilic. |

| Radical Abstraction | Thiol hydrogen | The S-H bond is generally weaker than C-H or N-H bonds, making it a primary target for radical species. |

Intermolecular Interactions and Crystal Packing Predictions

In the solid state, molecules of tert-Butyl (3-mercaptophenyl)carbamate will arrange themselves into a crystal lattice. Predicting this structure involves analyzing the possible intermolecular interactions. The most significant interaction is expected to be hydrogen bonding between the N-H group (donor) of one molecule and the carbonyl oxygen (C=O) of another, forming chains or dimeric motifs. dergipark.org.trmdpi.comnih.gov

Table 4: Potential Intermolecular Interactions and Hydrogen Bonds

| Donor | Acceptor | Interaction Type | Expected Distance (Å) | Significance |

| N-H | O=C | Strong Hydrogen Bond | ~1.8 - 2.2 | Primary interaction driving crystal packing. mdpi.com |

| S-H | O=C | Weak Hydrogen Bond | ~2.4 - 2.8 | A potential secondary interaction, depending on conformation. |

| C-H (Aryl) | π-system (Aryl) | C-H···π Interaction | ~2.7 - 2.9 | Contributes to stacking of the phenyl rings. |

| C-H (t-Butyl) | O=C | Weak C-H···O Interaction | ~2.5 - 2.7 | Further stabilizes the crystal lattice. nih.gov |

In Silico Design and Screening of Novel Analogues

Computational chemistry plays a pivotal role in the rational design of novel analogues of tert-Butyl (3-mercaptophenyl)carbamate. The core structure can be systematically modified in silico to tune its properties for specific applications, such as drug discovery or materials science. nih.gov For instance, if the molecule were a scaffold for a potential enzyme inhibitor, analogues could be designed by:

Substituting the phenyl ring: Adding electron-withdrawing or electron-donating groups to alter electronic properties and introduce new interaction sites.

Modifying the linker: Changing the position of the mercapto and carbamate groups (e.g., from meta to ortho or para).

Altering the protecting group: Replacing the tert-butyl group with other alkyl or aryl groups to modify solubility and steric profile.

These virtual libraries of analogues can then be rapidly screened using computational methods like molecular docking (to predict binding to a protein target) or QSAR (Quantitative Structure-Activity Relationship) models to predict their activity and properties before undertaking costly and time-consuming synthesis. mdpi.com

Force Field Development for Molecular Simulations Involving the Compound

Accurate molecular dynamics (MD) simulations rely on high-quality force fields, which are sets of parameters that define the potential energy of the system. nih.gov While general-purpose force fields like AMBER, CHARMM, and OPLS are widely used for biomolecules and organic liquids, they may lack specific, highly accurate parameters for less common functional group combinations like the mercaptophenylcarbamate moiety. nih.govbiorxiv.org

For high-fidelity simulations of tert-Butyl (3-mercaptophenyl)carbamate, it may be necessary to develop or refine force field parameters. This process involves:

Calculating Quantum Mechanical Data: Performing high-level QM calculations to determine bond lengths, angles, dihedral energy profiles, and partial atomic charges for the molecule. researchgate.net

Parameter Fitting: Adjusting the corresponding MM parameters (e.g., bond stretching force constants, torsional parameters, Lennard-Jones parameters) to reproduce the QM data.

Validation: Testing the new parameters by running simulations and comparing the results against available experimental data (e.g., crystal structures, thermodynamic properties) or the original QM data. mdpi.com

This ensures that simulations can accurately capture the structural dynamics and interactions of the compound, which is critical for studying its behavior in complex environments like biological membranes or polymer matrices.

Future Research Directions and Emerging Academic Applications

Exploration of Novel Synthetic Pathways and Methodologies

Future research is expected to focus on developing more efficient and sustainable methods for the synthesis of tert-Butyl (3-mercaptophenyl)carbamate. While current methods exist, there is a continuous drive to improve yield, reduce waste, and utilize greener solvents and reagents. One documented synthesis involves the reaction of 3-aminobenzenethiol with di-tert-butyl dicarbonate (B1257347) in the presence of zinc perchlorate. google.com Another approach dissolves 3-aminobenzenethiol and di-tert-butyl dicarbonate in acetone (B3395972) at 0°C, followed by the slow addition of a 5% sodium bicarbonate aqueous solution. googleapis.com Further investigations may explore enzymatic catalysis or novel catalytic systems to enhance the selectivity and efficiency of the synthesis.

A known reaction involves a mixture of tert-butyl (3-mercaptophenyl)carbamate and cyclopent-2-enone, which is stirred at 120 °C. google.comgoogleapis.com This reaction yields tert-butyl (3-((3-oxocyclopentyl)thio)phenyl)carbamate and demonstrates the compound's utility as a building block in more complex molecular architectures. google.comgoogleapis.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The unique properties of tert-Butyl (3-mercaptophenyl)carbamate make it an ideal candidate for integration into flow chemistry and automated synthesis platforms. The thiol group allows for facile immobilization onto solid supports, which is a key requirement for many continuous flow processes. This could enable the high-throughput synthesis of libraries of compounds for drug discovery and materials science applications. The development of flow-based methods for the synthesis and modification of this compound would represent a significant advancement in chemical manufacturing.

Investigation of Catalytic Applications of the Compound or its Derivatives

The thiol group in tert-Butyl (3-mercaptophenyl)carbamate can be used to coordinate with metal centers, opening up the possibility of using the compound or its derivatives as ligands in catalysis. Future research could explore the synthesis of novel metal complexes incorporating this ligand for applications in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the phenyl ring and the steric bulk of the tert-butyl group could be tuned to modulate the reactivity and selectivity of the resulting catalysts.

Advanced Material Science Applications (e.g., incorporation into polymers, surface modification)

The dual functionality of tert-Butyl (3-mercaptophenyl)carbamate makes it a promising building block for advanced materials. bldpharm.com The thiol group can participate in thiol-ene "click" chemistry or form self-assembled monolayers on gold surfaces, while the protected amine can be deprotected to allow for further functionalization.

Polymer Incorporation: Researchers are likely to explore the incorporation of this compound into polymer backbones to create materials with tailored properties. For example, it could be used to introduce cross-linking sites or to append functional groups to a polymer chain.

Surface Modification: The ability of the thiol group to bind to metal surfaces makes it a valuable tool for surface modification. This could be used to create biocompatible coatings for medical implants, to develop new sensors, or to fabricate novel electronic devices.

Interdisciplinary Research at the Interface of Organic and Materials Chemistry

The versatility of tert-Butyl (3-mercaptophenyl)carbamate is expected to foster interdisciplinary research at the interface of organic and materials chemistry. Organic chemists will continue to develop new ways to synthesize and modify the compound, while materials scientists will explore its use in a wide range of applications. This collaborative approach will be essential for unlocking the full potential of this promising molecule.

New Avenues in Synthetic Biology through the Compound as a Chemical Tool

In the realm of synthetic biology, tert-Butyl (3-mercaptophenyl)carbamate and its derivatives could serve as valuable chemical tools. The thiol group can be used to attach the molecule to proteins or other biomolecules, allowing for the study of biological processes or the development of new diagnostic and therapeutic agents. The Boc-protected amine provides a handle for introducing other functional groups, such as fluorescent dyes or affinity tags. The exploration of this compound in the context of bioconjugation and chemical biology is a promising area for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。